1-(4-Amino-2-iodophenyl)-3-chloropropan-2-one
Description
1-(4-Amino-2-iodophenyl)-3-chloropropan-2-one is an organic compound with a molecular formula of C9H9ClINO This compound is characterized by the presence of an amino group, an iodine atom, and a chlorine atom attached to a phenyl ring and a propanone backbone
Properties
Molecular Formula |
C9H9ClINO |
|---|---|
Molecular Weight |
309.53 g/mol |
IUPAC Name |
1-(4-amino-2-iodophenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C9H9ClINO/c10-5-8(13)3-6-1-2-7(12)4-9(6)11/h1-2,4H,3,5,12H2 |
InChI Key |
MGGMBKUUJDDCRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)I)CC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-2-iodophenyl)-3-chloropropan-2-one typically involves the halogenation of a precursor compound followed by amination. One common method involves the reaction of 4-amino-2-iodophenyl ketone with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom into the propanone backbone .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-2-iodophenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxyl groups or amines.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions include substituted phenyl ketones, alcohols, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Amino-2-iodophenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-iodophenyl)-3-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the iodine and chlorine atoms can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of target proteins and influence cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Amino-2-iodophenyl)-3-bromopropan-2-one
- 2-[(4-Amino-2-iodophenyl)amino]-4-methyl-1-pentanol
- 2-[(4-Amino-2-iodophenyl)(butyl)amino]ethanol
Uniqueness
1-(4-Amino-2-iodophenyl)-3-chloropropan-2-one is unique due to the presence of both iodine and chlorine atoms, which confer distinct reactivity and interaction profiles compared to similar compounds. This dual halogenation can enhance its utility in specific chemical reactions and biological applications .
Biological Activity
1-(4-Amino-2-iodophenyl)-3-chloropropan-2-one is a compound of interest due to its potential biological activities, particularly in the pharmaceutical field. This article reviews the existing literature regarding its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a chloropropanone backbone with an amino group and an iodine atom on the phenyl ring. This unique arrangement contributes to its reactivity and biological activity.
Biological Activity Overview
Antimicrobial Activity : Some studies have indicated that derivatives of 1-(4-Amino-2-iodophenyl)-3-chloropropan-2-one exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity.
Cytotoxicity : Research has highlighted the cytotoxic effects of related compounds on cancer cell lines. The mechanism often involves the induction of apoptosis, where the compound triggers programmed cell death in malignant cells. This property is crucial for the development of anticancer agents.
Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways. For example, it may act as a reversible inhibitor of cysteine proteases, which are vital for various cellular processes and disease mechanisms.
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxic | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits cysteine proteases |
Case Study: Anticancer Activity
A study conducted by researchers focused on the cytotoxic effects of 1-(4-Amino-2-iodophenyl)-3-chloropropan-2-one on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production.
Case Study: Antimicrobial Efficacy
In another investigation, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications to the structure enhanced antimicrobial activity, indicating a structure-activity relationship that could guide future drug design efforts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
